7-Fluoro-1,3-benzoxazole-2-carboxylic acid
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Overview
Description
7-Fluoro-1,3-benzoxazole-2-carboxylic acid is a fluorinated heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,3-benzoxazole-2-carboxylic acid typically involves the condensation of 2-aminophenol with a fluorinated carboxylic acid derivative. One common method includes the use of 2-aminophenol and 7-fluoro-2-carboxybenzaldehyde under acidic conditions to form the desired benzoxazole ring . The reaction is usually carried out in the presence of a catalyst, such as a metal catalyst or an ionic liquid catalyst, to enhance the yield and selectivity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1,3-benzoxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
7-Fluoro-1,3-benzoxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,3-benzoxazole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Benzoxazole: Lacks the fluorine atom, resulting in different chemical and biological properties.
Benzimidazole: Another heterocyclic compound with similar applications but different structural features.
Benzofuran: Shares some biological activities but has a different core structure.
Uniqueness: The presence of the fluorine atom at the 7th position in 7-Fluoro-1,3-benzoxazole-2-carboxylic acid imparts unique properties, such as increased chemical stability and enhanced biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-fluoro-1,3-benzoxazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIQTMKVSIOGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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